molecular formula C13H28 B092373 5-Ethyl-5-methyldecane CAS No. 17312-74-2

5-Ethyl-5-methyldecane

Cat. No. B092373
CAS RN: 17312-74-2
M. Wt: 184.36 g/mol
InChI Key: METKCQZZZVWWCD-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyldecane (EMD) is an aliphatic hydrocarbon that has been used in a variety of scientific research applications. It is a non-toxic, low-odor, and non-flammable compound that is easily synthesized in the laboratory. It is an important chemical compound in the fields of organic chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

  • Pheromones in Marine Biology : A study identified 5-methyldecane as a minor component in the pheromone bouquet of Platynereis dumerilii, which elicits an electrophysiological response in females of this species (Zeeck et al., 1990).

  • Hydrolysis of Cellulose in Ionic Liquids : Research on the acid-catalyzed hydrolysis of cellulose dissolved in ionic liquids (like 1-ethyl-3-methylimidazolium chloride) investigated the formation of glucose, cellobiose, and 5-hydroxymethylfurfural (Dee & Bell, 2011).

  • Synthesis of Chemical Entities for Medical Applications : A study described the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).

  • Carbon-Carbon Bond Formation Reactions : A study investigated carbon-carbon bond formation reactions over ZSM-5 catalyst with the help of deuterium labeling, which is relevant to understanding chemical synthesis mechanisms (Anderson et al., 1980).

  • Methylation Technique in Analytical Chemistry : A gas chromatographic on-column methylation technique was developed for the simultaneous determination of antiepileptic drugs in blood, showcasing a method in analytical chemistry (Dudley et al., 1977).

  • Ethyl Formate in Postharvest Pest Control : Research on the use of ethyl formate, a natural plant volatile, as an alternative to methyl bromide in postharvest insect control for citrus fruits suggests its application in agricultural sciences (Pupin et al., 2013).

properties

IUPAC Name

5-ethyl-5-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-8-10-12-13(4,7-3)11-9-6-2/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKCQZZZVWWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938325
Record name 5-Ethyl-5-methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17312-74-2
Record name 5-Ethyl-5-methyldecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-5-methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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